molecular formula C10H17F2NO2 B13131222 tert-Butyl 4,4-difluoropiperidine-3-carboxylate

tert-Butyl 4,4-difluoropiperidine-3-carboxylate

Cat. No.: B13131222
M. Wt: 221.24 g/mol
InChI Key: FXKWFSIQSHSIIQ-UHFFFAOYSA-N
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Description

tert-Butyl 4,4-difluoropiperidine-3-carboxylate is a chemical compound that belongs to the class of piperidinecarboxylates It is characterized by the presence of a tert-butyl group, two fluorine atoms, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4,4-difluoropiperidine-3-carboxylate typically involves the reaction of piperidine derivatives with fluorinating agents. One common method includes the use of tert-butyl 4-bromomethyl-3,3-difluoropiperidine-1-carboxylate as a starting material . This compound can be synthesized through a series of steps involving bromination and fluorination reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of specialized equipment to handle the reagents and maintain the required temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4,4-difluoropiperidine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The piperidine ring can undergo oxidation or reduction to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction can lead to different oxidation states of the piperidine ring.

Scientific Research Applications

tert-Butyl 4,4-difluoropiperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4,4-difluoropiperidine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The piperidine ring can also interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4,4-difluoropiperidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two fluorine atoms on the piperidine ring can significantly influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H17F2NO2

Molecular Weight

221.24 g/mol

IUPAC Name

tert-butyl 4,4-difluoropiperidine-3-carboxylate

InChI

InChI=1S/C10H17F2NO2/c1-9(2,3)15-8(14)7-6-13-5-4-10(7,11)12/h7,13H,4-6H2,1-3H3

InChI Key

FXKWFSIQSHSIIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CNCCC1(F)F

Origin of Product

United States

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